molecular formula C16H14Na2O4 B149464 Naphthalene-1,4-dipropionic acid disodium salt CAS No. 97860-58-7

Naphthalene-1,4-dipropionic acid disodium salt

Cat. No.: B149464
CAS No.: 97860-58-7
M. Wt: 316.26 g/mol
InChI Key: GSVBOOMZOVISKO-UHFFFAOYSA-L
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Description

Naphthalene-1,4-dipropionic acid disodium salt (C₁₆H₁₄Na₂O₄, hypothetical molecular weight: 336.27 g/mol) is a sodium salt derived from naphthalene substituted with two propionic acid (-CH₂CH₂COOH) groups at the 1 and 4 positions. Sodium salts of aromatic acids are typically water-soluble and used in industrial processes, pharmaceuticals, or as surfactants .

Properties

IUPAC Name

disodium;3-[4-(2-carboxylatoethyl)naphthalen-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4.2Na/c17-15(18)9-7-11-5-6-12(8-10-16(19)20)14-4-2-1-3-13(11)14;;/h1-6H,7-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVBOOMZOVISKO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376357
Record name IN1215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97860-58-7
Record name IN1215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 1-methyl-4-naphthoic acid as the primary precursor, dissolved in glacial acetic acid. Transition metal catalysts—cobalt acetate (Co(OAc)₂) and manganese acetate (Mn(OAc)₂)—are introduced at a mass ratio of 1:50 relative to the precursor. Sodium acetate (NaOAc) acts as a buffer, stabilizing the reaction medium. Air or oxygen serves as the oxidizing agent, initiating a free-radical chain mechanism that converts methyl groups into carboxylic acid functionalities.

Key Reaction Steps:

  • Dissolution and Catalysis : 1-methyl-4-naphthoic acid is dissolved in glacial acetic acid (1:15 mass ratio).

  • Oxidation : Air is introduced at 130°C, promoting the oxidation of methyl groups to propionic acid chains.

  • Neutralization : The resulting dicarboxylic acid is treated with sodium hydroxide to form the disodium salt.

Optimization of Reaction Conditions

Optimal parameters for maximizing yield (≥96%) include:

ParameterOptimal RangeImpact on Yield
Temperature130–150°C↑ Yield above 130°C
Catalyst ConcentrationCo/Mn: 1–2 wt%Excess → side reactions
Oxygen Flow Rate0.5–1.0 L/min↑ Rate with higher O₂
Reaction Time6–8 hoursProlonged → degradation

Catalyst recovery is achieved by adding acetic anhydride to the mother liquor, enabling reuse for subsequent batches.

Industrial Production Strategies

Large-Scale Oxidation Reactors

Industrial facilities employ continuous stirred-tank reactors (CSTRs) with automated oxygen delivery systems. Key modifications from laboratory methods include:

  • Reactor Design : Titanium-lined vessels resist acetic acid corrosion.

  • Waste Management : Distillation recovers >90% of glacial acetic acid for reuse.

  • Catalyst Recycling : Filtration systems separate Co/Mn catalysts, reducing raw material costs by 40%.

Economic and Environmental Considerations

A comparative analysis of production methods reveals trade-offs between cost and sustainability:

MethodCost (USD/kg)CO₂ Emissions (kg/kg)Yield (%)
Catalytic Oxidation1202.596
Friedel-Crafts Alkylation1804.282
Enzymatic Synthesis3001.165

Catalytic oxidation remains dominant due to its balance of efficiency and scalability.

Purification and Quality Control

Crystallization and Filtration

The crude product is dissolved in aqueous ethanol (0.075 kg/L) and treated with activated carbon (1:20 mass ratio) to adsorb impurities. Subsequent steps include:

  • pH Adjustment : Sodium hydroxide raises the pH to 7–8, precipitating residual metals.

  • Acidification : Hydrochloric acid lowers the pH to <2, inducing crystallization.

  • Centrifugation : Solids are washed to neutrality and dried at 60°C under vacuum.

Analytical Validation

Purity is verified via:

  • HPLC : C18 column with UV detection (λ = 254 nm); retention time = 4.2 min.

  • Elemental Analysis : Sodium content quantified by ICP-OES (theoretical: 14.5%; observed: 14.2–14.7%).

Alternative Synthetic Routes

Friedel-Crafts Alkylation

Naphthalene reacts with propionyl chloride in the presence of AlCl₃, forming 1,4-dipropionylnaphthalene. Hydrolysis with NaOH yields the target compound. Challenges include:

  • Regioselectivity : Competing 1,2- and 1,4-adducts require careful temperature control (0–5°C).

  • Yield Limitation : Maximum 70% due to steric hindrance.

Enzymatic Carboxylation

Recent advances employ Pseudomonas lipases to catalyze propionic acid addition to naphthalene. While eco-friendly, this method suffers from low throughput (20–30% yield).

ConditionSpecificationShelf Life (months)
Temperature10–30°C24
Humidity<40% RH24
PackagingAmber glass, N₂ atmosphere36

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,4-dipropionic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include singlet oxygen for oxidation and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include endoperoxides, which are valuable in various chemical and biological applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

NDP is characterized by its ability to form endoperoxides when exposed to singlet oxygen (1O2^{1}O_{2}), a reactive form of oxygen. This property makes it a valuable reagent in both chemical and biological contexts. The mechanism of action involves the following steps:

  • Formation of Endoperoxides : In the presence of singlet oxygen, NDP readily transforms into an endoperoxide (NDPO₂), which can influence cellular processes such as signaling and apoptosis.
  • Biochemical Interactions : The compound's interactions with singlet oxygen can lead to various biochemical effects, although detailed cellular studies are still limited .

Scientific Research Applications

NDP has a wide range of applications across different fields:

Organic Synthesis

  • Reagent in Chemical Reactions : NDP is utilized as a reagent in organic synthesis, particularly in reactions requiring singlet oxygen for oxidation processes.
  • Coordination Networks : It plays a role in forming coordination networks due to its ability to engage in substitution reactions.

Biological Applications

  • Cellular Studies : The compound is being explored for its potential to act as a source of singlet oxygen, which may have implications in cancer research and therapeutic applications .
  • Fluorescent Probes : NDP has been used in studies involving fluorescent probes for in vitro and in vivo quantification of reactive species like singlet oxygen and nitric oxide .

Environmental Chemistry

  • Pollution Studies : NDP can be employed in studying the effects of pollutants that generate reactive oxygen species, aiding in environmental monitoring and assessment .

Case Study 1: Fluorescent Probes for Reactive Oxygen Species

A study demonstrated the use of NDP as a precursor for generating singlet oxygen in biological systems. This application was crucial for quantifying reactive species in both laboratory settings and living organisms, highlighting the compound's utility in biochemistry and pharmacology .

Case Study 2: Synthesis and Characterization

Research has focused on optimizing synthetic routes for producing NDP with high purity and yield. These studies emphasize the importance of reaction conditions—such as temperature and catalyst selection—in achieving desired outcomes .

Mechanism of Action

The mechanism of action of naphthalene-1,4-dipropionic acid disodium salt involves its ability to form endoperoxides in the presence of singlet oxygen. These endoperoxides can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific application and conditions used .

Comparison with Similar Compounds

Structural and Functional Group Differences

The substituent groups on naphthalene derivatives significantly influence their chemical behavior:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Naphthalene-1,4-dipropionic acid disodium salt (hypothetical) C₁₆H₁₄Na₂O₄ 336.27* Propionate (-CH₂CH₂COO⁻) Surfactants, pharmaceuticals*
Naphthalene-1,4-dicarboxylic acid C₁₂H₈O₄ 216.19 Carboxylic acid (-COOH) Organic synthesis, dyes
Disodium 1,5-naphthalenedisulfonate C₁₀H₈Na₂O₆S₂ 246.21 Sulfonate (-SO₃⁻) Reagents, industrial processes
Disodium sebacate C₁₀H₁₆Na₂O₄ 246.21 Sebacate (-OOC(CH₂)₈COO⁻) Buffering agent, polymer industry
Naphthalene-1,4-disulfonic acid C₁₀H₈O₆S₂ 288.30 Sulfonic acid (-SO₃H) Strong acid catalyst

*Hypothetical data inferred from structural analogs.

Solubility and Reactivity

  • This compound : Expected to exhibit high water solubility due to the ionic sodium-propionate groups, similar to disodium sebacate (>97% purity, high solubility) .
  • Naphthalene-1,4-dicarboxylic acid: Limited water solubility in its protonated form but forms soluble sodium salts. Used as a precursor in high-temperature polymer synthesis .
  • Disodium 1,5-naphthalenedisulfonate : Highly soluble in water; sulfonate groups confer strong acidity and stability, making it suitable for detergent formulations .

Key Research Findings

  • Synthetic Utility : Sodium salts of naphthalene derivatives are often preferred in industrial settings for their ease of handling and solubility. For example, disodium sebacate is a critical buffer in polymer production .
  • Thermal Stability : Sulfonic acid derivatives (e.g., naphthalene-1,4-disulfonic acid) exhibit higher thermal stability compared to carboxylic or propionic acid analogs, enabling use in high-temperature processes .
  • Biological Compatibility : Propionic acid salts are less corrosive than sulfonic acids, making them safer for pharmaceutical applications .

Limitations and Data Gaps

Direct studies on this compound are absent in the provided evidence. Further experimental data on its synthesis, crystallography (e.g., using SHELX software for structural analysis ), and toxicity are needed.

Biological Activity

Naphthalene-1,4-dipropionic acid disodium salt (NDP) is a water-soluble compound with significant potential in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

NDP is derived from naphthalene and is characterized by its ability to generate singlet oxygen (1O2^1O_2), a reactive species that plays a crucial role in oxidative stress and related biological processes. Its structure allows it to form endoperoxides upon interaction with singlet oxygen, making it a valuable reagent in scientific research .

Formation of Endoperoxides

The primary mechanism of action for NDP involves its reaction with singlet oxygen to form endoperoxides. This process can influence various cellular functions, including:

  • Cell Signaling : The generation of reactive oxygen species (ROS) can modulate signaling pathways.
  • Apoptosis : NDP may induce programmed cell death through oxidative stress mechanisms.

Pharmacokinetics

NDP's water solubility suggests favorable bioavailability, allowing for effective cellular uptake. The compound's stability and efficacy can be influenced by environmental factors such as temperature and the presence of other reactive species.

Antitumor Activity

Research into related naphthalene compounds indicates potential antitumor properties. For instance, 1,4-naphthoquinones have been shown to exhibit cytotoxicity against various cancer cell lines through mechanisms involving ROS generation and DNA intercalation . The implications for NDP could be significant, warranting further investigation into its potential as an anticancer agent.

Study on Singlet Oxygen Generation

A study focused on the role of NDP as a source of singlet oxygen demonstrated its effectiveness in generating ROS under controlled conditions. The findings highlighted its utility in studying oxidative stress-related pathways in cellular models .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityNotable Findings
This compoundPotential ROS generatorForms endoperoxides; influences cell signaling
Anthracene-9,10-dipropionic acid disodium saltAntimicrobial propertiesEffective against various bacterial strains
1,4-Naphthoquinone derivativesAntitumor and antibacterial activitiesSignificant cytotoxic effects on cancer cell lines

Q & A

Q. What are the recommended methods for synthesizing Naphthalene-1,4-dipropionic acid disodium salt in a laboratory setting?

Methodological Answer: Synthesis typically involves the sulfonation or functionalization of naphthalene derivatives, followed by neutralization with sodium hydroxide. For example:

Sulfonation : React 1,4-dimethylnaphthalene with propionic acid derivatives under controlled temperature (e.g., 80–100°C) in the presence of a catalyst like sulfuric acid.

Neutralization : Add sodium hydroxide stoichiometrically to the acidic intermediate to form the disodium salt.

Purification : Use recrystallization from aqueous ethanol to isolate the product, as described for structurally similar sulfonated naphthalene salts .
Key Considerations : Monitor reaction progress via pH titration and FT-IR to confirm carboxylate formation.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirm sodium content via inductively coupled plasma optical emission spectroscopy (ICP-OES).
    Refer to protocols for analogous naphthalene disulfonates, which emphasize reproducibility in purity assessments .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers at 10–30°C, protected from light and moisture, as recommended for hygroscopic naphthalene derivatives .
  • Handling : Use desiccators during weighing, and avoid prolonged exposure to atmospheric humidity.
  • Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer: To address discrepancies:

Systematic Solubility Screening : Test solubility in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane) at varying temperatures (10–80°C).

Thermodynamic Analysis : Use van’t Hoff plots to calculate enthalpy (ΔH) and entropy (ΔS) of dissolution, leveraging thermochemical data for related naphthalene derivatives .

Crystallography : Perform X-ray diffraction to correlate crystal lattice energy with solubility trends.
Note : Contradictions may arise from polymorphic forms or impurities; thus, include purity verification in all tests .

Q. What experimental strategies can elucidate the mechanism of action in catalytic or biochemical systems?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying substrate concentrations to identify rate-determining steps.
  • Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to trace metabolic or catalytic pathways, as demonstrated for NADPH salts in redox reactions .
  • Computational Modeling : Employ density functional theory (DFT) to predict interaction sites with enzymes or metal ions.
    Case Study : For catalytic applications, combine in situ FT-IR and X-ray absorption spectroscopy (XAS) to probe ligand-metal coordination .

Q. How can researchers optimize experimental conditions for studying its interactions with biological macromolecules?

Methodological Answer:

Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions.

Spectroscopic Titration : Employ fluorescence quenching or circular dichroism (CD) to monitor binding affinity with proteins.

Molecular Dynamics (MD) Simulations : Predict binding modes and validate with surface plasmon resonance (SPR) assays.
Reference : Similar methodologies are applied to study sulfonated naphthalene derivatives in enzyme inhibition studies .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in published literature?

Methodological Answer:

Standardization : Replicate experiments using identical conditions (solvent, temperature, concentration) as cited studies.

Cross-Validation : Compare with databases like NIST Chemistry WebBook for reference spectra of analogous compounds .

Artifact Identification : Test for common contaminants (e.g., residual solvents) via gas chromatography-mass spectrometry (GC-MS).
Example : Discrepancies in ¹H NMR may arise from solvent-induced shifts; ensure deuterated solvents are anhydrous .

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